BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of (S)-(-)-1,2,2-
Triphenylethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-(-)-1,2,2-Triphenylethylamine

Cat. No.: B1611789

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectroscopic data for (S)-(-)-1,2,2-Triphenylethylamine is
not readily available in publicly accessible databases and scientific literature. The data
presented in this guide is predictive, based on the known chemical structure of the molecule
and established principles of NMR spectroscopy, infrared spectroscopy, and mass
spectrometry for analogous compounds. This document serves as a comprehensive theoretical
guide to the expected spectroscopic characteristics and the methodologies for their acquisition.

Introduction

(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine of significant interest in synthetic organic
chemistry, particularly as a chiral auxiliary or resolving agent. A thorough understanding of its
spectroscopic properties is crucial for its synthesis, purification, and application in asymmetric
synthesis and drug development. This guide provides a detailed overview of the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this
compound. Furthermore, it outlines the standard experimental protocols for obtaining such
data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (S)-(-)-1,2,2-
Triphenylethylamine. These predictions are based on the analysis of its structural features: a
chiral methine proton adjacent to an amino group, a methylene group, and three phenyl rings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for (S)-(-)-1,2,2-Triphenylethylamine
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Notes

~7.10-7.40

Multiplet

15H

Ar-H

The aromatic
protons of the
three phenyl
rings are
expected to
resonate in this
region as a
complex

multiplet.

~4.50

Doublet of

Doublets

1H

CH-NH:2

The methine
proton is coupled
to the adjacent
methylene
protons and the
NH:z protons. The
exact multiplicity

may vary.

~3.30

Multiplet

2H

CH:2

The
diastereotopic
methylene
protons will likely
appear as a
complex multiplet
due to coupling
with the chiral

methine proton.

~1.50

Broad Singlet

2H

NH2

The chemical
shift of the amine
protons is highly
dependent on
solvent and
concentration

and may
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exchange with
D20.

Table 2: Predicted 3C NMR Data for (S)-(-)-1,2,2-Triphenylethylamine

Chemical Shift (0, ppm)

Assignment

Notes

The three quaternary carbons

~ 140 - 145 Ar-C (quaternary) of the phenyl rings attached to
the ethyl backbone.
The aromatic carbons bearing
~125-130 Ar-CH
protons.
~ 60 CH-NH:z The chiral methine carbon.
~50 CH: The methylene carbon.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (S)-(-)-1,2,2-Triphenylethylamine

Wavenumber (cm~?)

Intensity

Assignment

3300 - 3500 Medium, Sharp (two bands) N-H stretch (primary amine)
3000 - 3100 Medium Aromatic C-H stretch
2850 - 3000 Medium Aliphatic C-H stretch

1600, 1495, 1450

Medium to Strong

Aromatic C=C skeletal

vibrations

1580 - 1650 Medium N-H bend (scissoring)
1020 - 1250 Medium C-N stretch
Aromatic C-H out-of-plane
690 - 770 Strong )
bending
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (S)-(-)-1,2,2-Triphenylethylamine

miz Relative Intensity Assighment
289 Moderate [M]* (Molecular lon)
272 High [M-NHs]+
196 High [M-CeHsCH2]*
] [C1aH12]* (Stilbene radical

180 High ]

cation)

) [C13Ho]* (Fluorenyl cation -

167 Very High

base peak)
91 High [C7H7]* (Tropylium ion)
77 Moderate [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data.

NMR Spectroscopy

A sample of (S)-(-)-1,2,2-Triphenylethylamine (approximately 5-10 mg) would be dissolved in
a deuterated solvent (e.g., CDCls, 0.5-0.7 mL) in a 5 mm NMR tube. *H and 3C NMR spectra
would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[1]

e 1H NMR: A standard pulse sequence would be used. The spectral width would be set to
approximately 15 ppm, centered around 7 ppm. A relaxation delay of 1-2 seconds would be
employed. Data would be acquired for 16-32 scans.

e 13C NMR: A proton-decoupled pulse sequence would be used. The spectral width would be
set to approximately 220 ppm, centered around 100 ppm. A longer relaxation delay of 5-10
seconds may be necessary for the full observation of quaternary carbons. Data would be
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acquired for a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise
ratio.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer,
typically with an Attenuated Total Reflectance (ATR) accessory for solid samples. A small
amount of the solid (S)-(-)-1,2,2-Triphenylethylamine would be placed directly onto the ATR
crystal. Pressure would be applied to ensure good contact between the sample and the crystal.
The spectrum would be recorded over a range of 4000-400 cm~1! with a resolution of 4 cm~1. A
background spectrum of the clean, empty ATR crystal would be recorded and automatically
subtracted from the sample spectrum.[2][3]

Mass Spectrometry

Mass spectral analysis would be performed using an electron ionization (EI) mass
spectrometer. A small amount of the sample would be introduced into the ion source, typically
via a direct insertion probe or after separation by gas chromatography (if the compound is
sufficiently volatile and thermally stable). The molecules would be ionized by a beam of high-
energy electrons (typically 70 eV). The resulting ions would be accelerated and separated
based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).[4][5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral
organic compound like (S)-(-)-1,2,2-Triphenylethylamine.
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Synthesis & Purification

Synthesis of
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chiral organic compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data
for (S)-(-)-1,2,2-Triphenylethylamine, a molecule for which specific experimental data is not
widely published. The predicted *H NMR, 3C NMR, IR, and MS data, along with the detailed
experimental protocols, offer a valuable resource for researchers working with this compound.
The provided workflow diagram further contextualizes the role of these spectroscopic
techniques in the broader process of chemical synthesis and analysis. It is anticipated that this
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guide will aid in the identification and characterization of (S)-(-)-1,2,2-Triphenylethylamine in
various research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. books.rsc.org [books.rsc.org]

e 2. agilent.com [agilent.com]

o 3. utsc.utoronto.ca [utsc.utoronto.ca]

e 4. Electron ionization - Wikipedia [en.wikipedia.org]
e 5. chem.libretexts.org [chem.libretexts.org]

« To cite this document: BenchChem. [Spectroscopic Profile of (S)-(-)-1,2,2-
Triphenylethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611789#spectroscopic-data-of-s-1-2-2-
triphenylethylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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